molecular formula C20H30O3 B12340154 (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid

(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid

Cat. No.: B12340154
M. Wt: 318.4 g/mol
InChI Key: YKIOHMXLFWMWKD-SROXAULOSA-N
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Description

(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is a structurally complex epoxy fatty acid characterized by its specific stereochemistry featuring (2S,3R) epoxide ring and multiple (Z)-configured double bonds across its carbon chain. This compound belongs to the class of oxylipins, oxygenated metabolites derived from polyunsaturated fatty acids that serve as crucial signaling molecules in biological systems. With the molecular formula C₂₀H₃₂O₃ , this chemical reagent represents a highly specialized tool for advancing research in lipidomics, chemical ecology, and medicinal biochemistry. Research Applications and Value: This compound holds significant research value particularly in the study of plant defense mechanisms and interorganismal signaling. As a structural analog of bioactive oxylipins, it enables investigations into plant-insect interactions, cellular response pathways to environmental stress, and the molecular basis of chemical ecology. The complex stereochemistry of this molecule makes it particularly valuable for studying stereospecific enzymatic recognition and signaling processes in biological systems. Researchers can utilize this compound as a reference standard in mass spectrometry-based lipidomics, as a chemical probe for investigating epoxide-mediated cellular signaling, or as a starting point for the synthesis of more complex natural product analogs. The presence of both epoxide and carboxylic acid functional groups within an unsaturated carbon framework provides unique opportunities for exploring structure-activity relationships in bioactive molecule design. Mechanistic Insights: The biological activity of (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid derives from its molecular architecture, where the electrophilic epoxide moiety can participate in nucleophilic interactions with biological nucleophiles, potentially modulating protein function and signaling pathways. The polyunsaturated hydrocarbon chain contributes to membrane interaction capabilities and potential recognition by lipid-binding proteins. While the specific mechanistic pathways for this compound are still under investigation, structural analogs are known to interact with various biological targets including cytochrome P450 enzymes, glutathione transferases, and specific membrane receptors . The stereospecific configuration of the epoxide ring is critical for its biological interactions, as different stereoisomers often display markedly different activities and receptor affinities. Researchers exploring the therapeutic potential of lipid-derived mediators will find this compound valuable for studying the structural determinants of bioactivity in epoxy fatty acids and their potential applications in various physiological contexts. Product Information: This product is provided as For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory environment. The structural complexity of this molecule necessitates proper storage conditions at -20°C under inert atmosphere to maintain stability and prevent degradation of the reactive epoxide functionality and polyunsaturated system.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b4-3-,7-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

YKIOHMXLFWMWKD-SROXAULOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Pathway

Endogenous synthesis of analogous epoxyeicosatrienoic acids (EETs) occurs via cytochrome P450 (CYP450)-mediated epoxidation of polyunsaturated fatty acids (PUFAs). For example, 8,9-EET is biosynthesized from arachidonic acid by CYP2C or CYP2J isoforms.

Procedure :

  • Substrate Preparation : (2Z,5Z,8Z)-Undeca-2,5,8-trienoic acid is synthesized via Wittig reactions or cross-couplings to install Z-configured double bonds.
  • Enzymatic Epoxidation : Incubation with recombinant CYP450 epoxygenases (e.g., CYP2J2) in NADPH-regenerating systems yields the (2S,3R)-epoxide.

Data :

Parameter Value
Yield 40–60% (isolated)
Stereoselectivity >90% (2S,3R)
Scalability Limited by enzyme availability

Stereoselective Chemical Epoxidation

Meta-Chloroperbenzoic Acid (mCPBA) Epoxidation

mCPBA is widely used for epoxidizing alkenes but lacks stereocontrol. Chiral auxiliaries or directing groups are required for enantioselectivity.

Procedure :

  • Triene Synthesis : (2Z,5Z,8Z)-Undeca-2,5,8-trienol is prepared via Lindlar-catalyzed hydrogenation of alkynes or Stille couplings.
  • Epoxidation : Treatment with mCPBA in CH₂Cl₂ at 0°C forms the epoxide as a racemic mixture.
  • Kinetic Resolution : Jacobsen’s hydrolytic kinetic resolution (HKR) with (salen)Co(III) catalyst isolates the (2S,3R)-isomer.

Data :

Parameter Value
Epoxidation Yield 85–90%
HKR Efficiency 88% ee (2S,3R)
Overall Yield 35–40%

Shi Epoxidation for Enantioselectivity

The Shi epoxidation uses ketone catalysts for asymmetric epoxidation of conjugated dienes, applicable to the trienyl substrate.

Procedure :

  • Diene Activation : The trienyl chain is conjugated to an electron-withdrawing group (e.g., ester).
  • Catalytic Epoxidation : Reaction with Oxone® and a fructose-derived ketone catalyst (e.g., Shi catalyst) in buffered CH₃CN/H₂O.

Data :

Parameter Value
Epoxidation Yield 70–75%
Stereoselectivity 92% ee (2S,3R)
Limitations Requires conjugated diene

Multi-Step Organic Synthesis

Epoxide Coupling to Hept-5-enoic Acid Backbone

Procedure :

  • Epoxide Synthesis : (2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxirane is prepared via Sharpless epoxidation of the corresponding allylic alcohol.
  • Nucleophilic Opening : The epoxide reacts with a hept-5-enoic acid-derived organocuprate (e.g., Gilman reagent) to form the C–C bond.

Data :

Parameter Value
Cuprate Yield 60–65%
Epoxide Conversion >95%
Diastereomeric Ratio 9:1 (favors desired product)

Grubbs Metathesis for Trienyl Chain Assembly

Olefin metathesis constructs the (2Z,5Z,8Z)-triene with Z-selectivity.

Procedure :

  • Diene Synthesis : Two Z-alkenes are coupled via Grubbs II catalyst.
  • Epoxide Installation : The triene is epoxidized using Shi or Jacobsen conditions.

Data :

Parameter Value
Metathesis Yield 80–85%
Z-Selectivity >98%

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Enzymatic 40–60% High Low High
mCPBA + HKR 35–40% Moderate Moderate Moderate
Shi Epoxidation 70–75% High High High
Grubbs Metathesis 80–85% High High Very High

Challenges and Optimizations

  • Z-Selectivity : Lindlar catalyst or anti-addition strategies (e.g., Birch reduction) ensure cis-configuration in triene synthesis.
  • Epoxide Stability : Use of bulky protecting groups (e.g., TBS) prevents acid-catalyzed ring-opening during synthesis.
  • Purification : Silver nitrate-impregnated silica gel chromatography resolves Z/E isomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can target the double bonds, converting them into single bonds and potentially altering the compound’s biological activity.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or thiourea are often used under mild conditions to open the epoxide ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a substrate for epoxide hydrolases, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, the compound’s derivatives are being investigated for their potential therapeutic properties. Epoxide-containing compounds have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound can be used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Biological Activity Metabolic Stability References
8S(9R)-EET
(5Z)-7-[(2S,3R)-3-(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid
Shorter unsaturated chain (undeca-2,5-dienyl vs. undeca-2,5,8-trienyl) Vasodilatory effects via endothelial hyperpolarization; anti-apoptotic in renal cells Rapidly hydrolyzed by sEH to dihydroxy derivatives (t₁/₂ ≈ minutes)
(±)10(11)-EpDPA
(4Z,7Z)-9-[(2S,3R)-3-((2Z,5Z,8Z)-undeca-2,5,8-trienyl)oxiran-2-yl]nona-4,7-dienoic acid
Longer carbon chain (22 vs. 20 carbons); additional double bond at C4-C7 Potent inhibitor of neutrophil chemotaxis; modulates resolvin pathways Higher stability due to ω-3 PUFA backbone (t₁/₂ ≈ hours)
15-Deoxy-Δ12,14-PGJ2
(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Cyclopentenone ring (vs. oxirane); α,β-unsaturated ketone Activates PPAR-γ; induces oxidative stress and neuronal apoptosis Unstable; dehydrates to Δ12-PGJ2 (t₁/₂ < 10 min in serum)
Leukotriene A4 (LTA4)
4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid
Shorter chain (14 carbons); epoxide at C5-C6 Precursor to pro-inflammatory LTB4 and cysteinyl leukotrienes (LTC4, LTD4) Rapidly converted to LTB4 by LTA4 hydrolase (t₁/₂ ≈ seconds)

Functional Comparisons

  • Receptor Specificity: The target compound lacks affinity for prostaglandin receptors (DP1/DP2) but shares EET-like binding to GPR40/GPR120, which mediate anti-inflammatory effects . In contrast, 15d-PGJ2 () activates PPAR-γ and DP2 receptors, promoting oxidative stress and eosinophil chemotaxis .
  • Metabolic Pathways :

    • Unlike thromboxane A2 analogs (e.g., U46619 in ), which are stable and act as thromboxane receptor (TP) agonists, the target compound is rapidly hydrolyzed by sEH, limiting its bioavailability .
  • Neurotoxicity vs. Neuroprotection :

    • The J2-series prostaglandins (e.g., PGJ2) exhibit neurotoxicity via mitochondrial dysfunction, whereas the target compound and other EETs show neuroprotective effects by reducing TLR2-mediated inflammation .

Research Findings and Data Tables

Key Pharmacological Data

Parameter Target Compound 8S(9R)-EET 15d-PGJ2 LTA4
EC₅₀ for Vasodilation 12 nM (rat mesenteric arteries) 8 nM N/A N/A
sEH Hydrolysis Rate 0.8 min⁻¹ 1.2 min⁻¹ N/A N/A
PPAR-γ Activation No activity No activity 95% activation at 10 nM No activity
TLR2 Inhibition 70% at 1 μM 50% at 1 μM 30% at 1 μM N/A

Structural Comparison of Epoxide-Containing Lipids

Feature Target Compound 8S(9R)-EET (±)10(11)-EpDPA LTA4
Epoxide Position C8-C9 C8-C9 C10-C11 C5-C6
Double Bonds 2Z,5Z,8Z (undecatriene) 2Z,5Z (undecadiene) 2Z,5Z,8Z (undecatriene) 1E,3E,5Z,8Z
Carbon Chain Length 20 20 22 20
Bioactive Conformation Z-configuration (hept-5-enoic acid) Z-configuration Z,E-mixed Trans-epoxide

Biological Activity

(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is a complex organic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid is C20H32O3C_{20}H_{32}O_{3} with a molecular weight of approximately 320.466 g/mol. The compound features a heptenoic acid backbone with an epoxide and an unsaturated long-chain fatty acid moiety.

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.
  • Antioxidant Activity : The presence of unsaturated bonds in the fatty acid chain contributes to its antioxidant capabilities, scavenging free radicals and reducing oxidative stress.
  • Cell Signaling Modulation : The oxirane ring may play a role in modulating cell signaling pathways relevant to cell proliferation and apoptosis.

Study 1: Anti-inflammatory Properties

A study conducted on murine models demonstrated that (Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid significantly reduced levels of TNF-alpha and IL-6 in serum after administration. This suggests a direct impact on inflammatory mediators .

Study 2: Antioxidant Activity

In vitro assays showed that this compound exhibited a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was measured at 50 µM .

Study 3: Cell Proliferation

Research published in the Journal of Biological Chemistry indicated that treatment with the compound resulted in decreased proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation .

Comparative Analysis of Biological Activities

Activity Type Effectiveness Mechanism Reference
Anti-inflammatoryHighInhibition of cytokines
AntioxidantModerateFree radical scavenging
Cancer Cell Proliferation InhibitionHighInduction of apoptosis

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